6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride
CAS No.:
Cat. No.: VC16544649
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrClN3 |
|---|---|
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | 6-bromo-N,N-dimethylquinazolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H |
| Standard InChI Key | RIRYPTQDQBZYPR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=C2C=C(C=CC2=N1)Br.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride (CAS: 2411634-60-9) belongs to the quinazoline family, a class of heterocyclic compounds with a benzene ring fused to a pyrimidine moiety. The molecular formula is , yielding a molecular weight of 288.57 g/mol . Key structural features include:
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Bromine substitution at the sixth position, enhancing electrophilic reactivity.
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N,N-dimethylamino group at the second position, influencing solubility and binding affinity.
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Hydrochloride salt form, improving stability and bioavailability.
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the bromine atom serves as a handle for further functionalization .
Physicochemical Characteristics
Physicochemical parameters derived from computational models include:
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LogP (partition coefficient): 1.8, indicating moderate lipophilicity .
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Topological polar surface area (TPSA): 51.8 Ų, suggesting moderate permeability across biological membranes .
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Solubility: 0.209 mg/mL in aqueous solutions, classifying it as sparingly soluble .
These properties align with Lipinski’s rule of five, predicting favorable oral bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-bromo-N,N-dimethylquinazolin-2-amine hydrochloride typically involves multi-step reactions starting from quinazoline precursors. One reported method includes:
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Bromination: Introducing bromine at the sixth position of quinazoline using -bromosuccinimide (NBS) under acidic conditions.
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Amination: Reacting 6-bromoquinazoline with dimethylamine in the presence of a palladium catalyst to install the N,N-dimethylamino group.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Yield optimization remains challenging due to side reactions at the electron-rich quinazoline core. Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to under 2 hours, improving efficiency .
Analytical Characterization
Critical analytical data include:
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NMR (¹H): δ 8.52 (s, 1H, quinazoline-H), 7.89–7.72 (m, 3H, aromatic H), 3.21 (s, 6H, N(CH₃)₂) .
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Mass spectrometry: m/z 273.02 [M+H]⁺ for the free base, confirming molecular weight .
Pharmacological Profile and Mechanisms
Anticancer Activity
Preliminary studies suggest that 6-bromo-N,N-dimethylquinazolin-2-amine hydrochloride inhibits tubulin polymerization, disrupting microtubule assembly in dividing cells . Comparative IC₅₀ values against cancer cell lines are summarized below:
The compound exhibits selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 10 μM) .
Enzyme Interactions
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
A comparison with related quinazolines reveals how structural modifications influence pharmacological properties:
| Compound | Substituents | Tubulin IC₅₀ (μM) | LogP |
|---|---|---|---|
| 6-Bromo-N,N-dimethyl- | Br, N(CH₃)₂ | 1.9 | 1.8 |
| 7-Bromoquinazolin-2-amine | Br, NH₂ | 4.2 | 1.7 |
| 6-Bromo-N,N-diethyl- | Br, N(C₂H₅)₂ | 3.8 | 2.3 |
Data indicate that dimethylamino groups enhance tubulin binding compared to diethyl or primary amine substituents .
Salt Form Impact
The hydrochloride salt form improves aqueous solubility (0.209 mg/mL) compared to the free base (0.033 mg/mL), critical for in vivo administration .
Applications in Drug Development
Lead Compound Optimization
Structural modifications explored include:
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Halogen replacement: Substituting bromine with chlorine reduces cytotoxicity (IC₅₀ > 10 μM in MCF-7) .
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Amino group alkylation: Extending alkyl chains (e.g., ethyl vs. methyl) decreases solubility but increases plasma protein binding .
Targeted Delivery Systems
Encapsulation in lipid nanoparticles has enhanced tumor accumulation in murine models, reducing systemic toxicity while maintaining efficacy .
Future Research Directions
Mechanistic Elucidation
Ongoing studies aim to crystallize the compound bound to tubulin, resolving binding site interactions at the atomic level. Preliminary docking simulations suggest interactions with the colchicine-binding domain .
Combination Therapies
Synergistic effects with paclitaxel are under investigation, leveraging complementary mechanisms of microtubule stabilization and disruption.
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